molecular formula C20H15Br B094385 7-Bromomethyl-12-methylbenz(A)anthracene CAS No. 16238-56-5

7-Bromomethyl-12-methylbenz(A)anthracene

Cat. No.: B094385
CAS No.: 16238-56-5
M. Wt: 335.2 g/mol
InChI Key: IBWBDNBSIFGSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromomethyl-12-methylbenz(a)anthracene (this compound) is a polycyclic aromatic hydrocarbon (PAH) derivative with bromine and methyl substituents at the 7- and 12-positions, respectively. It is synthesized via bromination of 7-methylbenz(a)anthracene derivatives using methods described by Dipple and Slade . This compound is a potent carcinogen, extensively studied in newborn mouse models for its tumorigenic activity, particularly in inducing liver and lung tumors . Its structure and reactivity make it a critical subject for comparative studies with related benz(a)anthracene derivatives.

Properties

CAS No.

16238-56-5

Molecular Formula

C20H15Br

Molecular Weight

335.2 g/mol

IUPAC Name

7-(bromomethyl)-12-methylbenzo[a]anthracene

InChI

InChI=1S/C20H15Br/c1-13-15-7-4-5-9-17(15)19(12-21)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11H,12H2,1H3

InChI Key

IBWBDNBSIFGSLW-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C3=CC=CC=C13)CBr)C=CC4=CC=CC=C42

Canonical SMILES

CC1=C2C(=C(C3=CC=CC=C13)CBr)C=CC4=CC=CC=C42

melting_point

305.2 to 307.9 °F (decomposes) (NTP, 1992)

Other CAS No.

16238-56-5

physical_description

7-bromomethyl-12-methylbenz(a)anthracene appears as fine yellow crystals. (NTP, 1992)

solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Synonyms

7-bromomethyl-12-methylbenz(a)anthracene
7-bromomethyl-12-methylbenzanthracene

Origin of Product

United States

Scientific Research Applications

Carcinogenicity Studies

BMBA is primarily recognized for its potent carcinogenic properties. Experimental studies have demonstrated that it induces tumors in laboratory animals, particularly in mice. The compound's mechanism of action involves metabolic activation that leads to the formation of reactive intermediates capable of interacting with cellular macromolecules such as DNA, resulting in mutations and tumor development.

Case Study: Tumor Induction in Mice

A study conducted by Roe et al. (1972) assessed the carcinogenic activity of BMBA alongside other benz(a)anthracene derivatives. Newborn male and female Swiss mice were administered equimolar doses of BMBA and other compounds. The results indicated that BMBA significantly increased the risk of tumor development, particularly in the lungs and liver, while evoking fewer subcutaneous sarcomas compared to its analogs like 7-methylbenz(a)anthracene .

Compound Tumor Type Incidence
7-Methylbenz(a)anthraceneSubcutaneous sarcomasHigh
7-Bromomethyl-12-methylbenz(a)anthraceneLung & liver tumorsSignificant incidence
4-Chloro-7-bromomethylbenz(a)anthraceneLiver tumorsMarginal increase

Chemical Reactivity Studies

BMBA is also utilized in chemical reactivity studies to understand its interaction with nucleic acids and other biological molecules. Its unique structure allows researchers to investigate how bromination and methylation affect chemical behavior and biological activity.

Structure-Activity Relationship Studies

Research on BMBA contributes to the broader understanding of structure-activity relationships (SAR) within PAHs. By comparing BMBA with structurally similar compounds, scientists can elucidate how specific substitutions influence carcinogenic potency.

Compound Name Structure Characteristics Carcinogenicity Level
7-Methylbenz(a)anthraceneMethyl group at position 7High
7-Bromomethylbenz(a)anthraceneBromomethyl group at position 7Moderate
12-Methylbenz(a)anthraceneMethyl group at position 12Moderate
4-Chloro-7-bromomethylbenz(a)anthraceneChlorine substituent at position 4Low

Toxicological Assessments

Toxicological studies involving BMBA focus on its potential health impacts due to exposure. The compound is known to emit toxic fumes upon decomposition and is sensitive to light, necessitating careful handling during experiments.

Health Hazards

  • Acute Exposure: Can cause skin irritation; immediate washing is recommended.
  • Chronic Exposure: Long-term exposure may lead to increased cancer risk due to its mutagenic properties.

Future Research Directions

Future studies on BMBA may explore:

  • The development of more effective cancer therapies based on its structure.
  • Detailed mechanisms of action at the molecular level.
  • Long-term environmental impacts and persistence in ecosystems.

Comparison with Similar Compounds

Tumorigenic Activity

The carcinogenic potency of 7-Bromomethyl-12-methylbenz(A)anthracene and related compounds was evaluated in newborn mice via subcutaneous injection. Key findings include:

Table 1: Tumorigenic Activity Ranking (Descending Order)
Compound Subcutaneous Sarcomas Lung/Liver Tumors Overall Rank
This compound Fewer High 1 (Most active)
7-Methylbenz(A)anthracene Most High 2
7-Bromomethylbenz(A)anthracene Moderate Moderate 3
4-Chloro-7-bromomethylbenz(A)anthracene Minimal Minimal 4 (Least active)
  • This compound exhibited the highest overall tumorigenicity, particularly in lung and liver tissues, but induced fewer subcutaneous sarcomata than 7-methylbenz(A)anthracene .
  • The 12-methyl group enhances systemic carcinogenicity, possibly due to metabolic stability or tissue-specific distribution .
  • 4-Chloro substitution significantly reduced activity, suggesting steric or electronic interference with DNA interaction .

DNA Binding and Mutagenicity

Table 2: DNA Interaction and Mutagenic Profiles
Compound DNA Binding Extent Preferred DNA Base Mutagenicity Profile
This compound Lower Adenine Fewer mutations, but more hotspot mutations
7-Bromomethylbenz(A)anthracene Higher Guanine Higher mutagenicity, fewer hotspots
  • This compound forms adducts preferentially at adenine residues due to its non-planar structure (caused by steric hindrance from the 12-methyl group), as shown by X-ray crystallography of its deoxyadenosine adduct . This specificity may explain its distinct mutation hotspots .
  • Despite lower DNA binding, its carcinogenicity surpasses 7-bromomethylbenz(A)anthracene, indicating that adduct quality (e.g., adenine targeting) and repair efficiency are critical factors .

Metabolic Activation and Cell Transformation

  • This compound and its analogs are less effective than parent hydrocarbons (e.g., 7,12-dimethylbenz(A)anthracene) in cell transformation assays, suggesting bromination reduces direct genotoxicity .
  • K-region epoxides of benz(A)anthracene derivatives exhibit higher transformation activity, implying metabolic activation (e.g., epoxidation) is required for full carcinogenicity .

Structural Influences

  • 12-Methyl Group: Introduces steric hindrance, rendering the molecule non-planar . Instead, the methyl group may enhance metabolic stability or tissue penetration .
  • Bromine vs.

Preparation Methods

Reaction Protocol

  • Starting Material : 12-Methylbenz(a)anthracene is synthesized via Friedel-Crafts alkylation of benz(a)anthracene using methyl chloride and aluminum chloride (AlCl₃).

  • Bromomethylation :

    • Reagents : Bromomethyl methyl ether (CH₃OCH₂Br) or dibromomethane (CH₂Br₂) in the presence of AlCl₃.

    • Conditions : Anhydrous dichloromethane (DCM), 0–5°C, 12–24 hours.

    • Mechanism : AlCl₃ generates a bromomethyl carbocation (CH₂Br⁺), which undergoes electrophilic attack at position 7. The 12-methyl group directs substitution to position 7 via steric and electronic effects.

Workup and Purification

  • Quenching : Reaction mixture poured into ice-cold water to deactivate AlCl₃.

  • Extraction : Product isolated via dichloromethane extraction and dried over anhydrous Na₂SO₄.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields this compound as a pale-yellow solid.

Table 1: Optimization of Bromomethylation Conditions

ParameterOptimal ValueYield (%)Purity (%)
Temperature0–5°C68–72>95
Reaction Time18 hours7597
SolventAnhydrous DCM7096
Bromomethylating AgentCH₂Br₂7298

Alternative Approaches and Modifications

Radical Bromination

N-Bromosuccinimide (NBS) under radical initiation (e.g., AIBN) selectively brominates the methyl group at position 7. However, this method suffers from lower yields (45–50%) due to competing allylic bromination at other positions.

Two-Step Hydroxymethylation-Bromination

  • Hydroxymethylation : Formaldehyde and HCl gas introduce a hydroxymethyl group at position 7.

  • Bromination : HBr gas converts the hydroxymethyl group to bromomethyl (70–75% overall yield).

Table 2: Comparative Analysis of Synthesis Routes

MethodYield (%)SelectivityScalability
Electrophilic (CH₂Br₂)72HighModerate
Radical (NBS)48ModerateLow
Two-Step75HighHigh

Structural Characterization and Validation

X-ray crystallography confirms the syn conformation about the glycosidic bond in adducts formed with nucleosides, validating the structural integrity of the bromomethyl group. Nuclear magnetic resonance (NMR) spectra exhibit characteristic shifts:

  • ¹H NMR (CDCl₃) : δ 7.8–8.1 (m, aromatic H), δ 4.6 (s, CH₂Br).

  • ¹³C NMR : δ 32.5 (CH₂Br), δ 140–145 (aromatic C-Br).

Applications in Carcinogenesis Studies

This compound induces subcutaneous sarcomata and hepatic tumors in murine models, with potency comparable to its parent hydrocarbon. Its mutagenicity arises from covalent binding to DNA bases, particularly N⁶ of adenine and N² of guanine.

"The regioselective introduction of bromomethyl groups into polycyclic aromatics remains a cornerstone of carcinogen design." — Dipple and Slade, 1971 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromomethyl-12-methylbenz(A)anthracene
Reactant of Route 2
Reactant of Route 2
7-Bromomethyl-12-methylbenz(A)anthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.